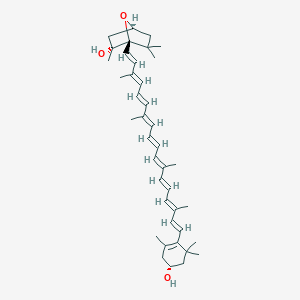

Cucurbitaxanthin A

描述

The compound Cucurbitaxanthin A is a complex organic molecule with significant interest in various scientific fields

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

Introduction of the hydroxyl groups: This step may involve selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

Formation of the polyene chain: This can be accomplished through a series of Wittig reactions or Horner-Wadsworth-Emmons reactions to introduce the multiple double bonds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalytic processes: Using catalysts to improve reaction efficiency and selectivity.

Purification techniques: Employing methods such as chromatography or crystallization to isolate the desired product.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated compounds.

科学研究应用

Nutritional Applications

1. Functional Food Development:

Cucurbitaxanthin A has been identified as a potent antioxidant with potential health benefits. Research indicates that it can be incorporated into food products to enhance nutritional value. For instance, a study demonstrated that fortified bread made with Cucurbita maxima (pumpkin) fruits retained significant levels of Cxa even after thermal processing, suggesting its stability and potential as a functional ingredient in combating vitamin A deficiency .

| Food Product | Carotenoid Content | Stability Post-Processing |

|---|---|---|

| Fortified Bread | Lutein, Cxa, β-Carotene | High |

| Pumpkin Puree | Cxa | Moderate |

2. Antioxidant Properties:

Cxa exhibits strong antioxidant activity, which can help in reducing oxidative stress in various biological systems. This property is crucial for developing dietary supplements aimed at enhancing overall health and preventing chronic diseases.

Pharmacological Applications

1. Neuroprotective Effects:

Recent studies have explored the neuroprotective potential of carotenoids, including this compound, against neurodegenerative diseases such as Alzheimer's. Computational studies have indicated that Cxa may interact favorably with proteins associated with Alzheimer's pathology, suggesting its role as a potential therapeutic agent .

| Study Focus | Findings |

|---|---|

| Binding Affinity Studies | Cxa shows promising interactions with AD-related proteins |

| Molecular Dynamics Simulations | Stabilizes protein-ligand complexes |

2. Anti-inflammatory Properties:

this compound has been linked to anti-inflammatory effects in various models. Its ability to modulate inflammatory pathways makes it a candidate for further research in treating conditions characterized by chronic inflammation.

Biotechnological Applications

1. Biosynthetic Pathway Engineering:

Innovative biotechnological approaches have successfully reconstructed the biosynthetic pathway for carotenoids, including this compound, in Escherichia coli. This advancement allows for the microbial production of Cxa at scale, providing an alternative to extraction from natural sources .

| Biosynthetic Strategy | Outcome |

|---|---|

| Pathway Engineering in E. coli | Successful production of Cxa and related carotenoids |

Case Studies

1. Fortified Bread Study:

A comprehensive study analyzed the incorporation of Cucurbita maxima into bread products. The results indicated that bread fortified with Cxa not only retained nutritional value but also appealed to health-conscious consumers due to its antioxidant properties .

2. Neuroprotection Research:

In another study focusing on Alzheimer's disease, this compound was evaluated for its binding affinity to acetylcholinesterase (AChE). The findings suggested that Cxa could serve as a natural inhibitor of AChE, potentially leading to therapeutic applications in cognitive decline .

作用机制

The mechanism by which this compound exerts its effects can involve:

Molecular targets: Interacting with specific enzymes or receptors in biological systems.

Pathways involved: Modulating signaling pathways related to oxidative stress or inflammation.

相似化合物的比较

Similar Compounds

- (1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-one

- (1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-thiol

生物活性

Cucurbitaxanthin A is a carotenoid derived from the Cucurbita maxima (pumpkin) species, recognized for its potential health benefits and biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a tetraterpene compound that belongs to the family of carotenoids. It is primarily found in various species of the Cucurbitaceae family, particularly in pumpkins and squashes. Its structure allows it to exhibit significant antioxidant properties, making it a subject of interest in nutritional and medicinal research.

Biological Activities

This compound has been studied for several biological activities, including:

- Antioxidant Activity : It exhibits strong antioxidant properties that help neutralize free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Anticancer Properties : Several studies have highlighted its ability to inhibit cancer cell proliferation through various mechanisms.

The biological effects of this compound can be attributed to its interaction with multiple cellular pathways:

- Inhibition of Cell Proliferation : this compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as JAK/STAT3 and Raf/MEK/ERK. For instance, it disrupts the expression of cyclins involved in cell cycle progression, leading to cell cycle arrest in the G2/M phase .

- Reduction of Inflammatory Mediators : It inhibits the activity of cyclooxygenases (COX) and other pro-inflammatory mediators, contributing to its anti-inflammatory effects .

- Antioxidant Mechanisms : The compound enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .

Case Studies and Experimental Data

Recent studies have provided insights into the efficacy and mechanisms of this compound:

- A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent cytotoxicity .

- Another research highlighted its stability during thermal processing when incorporated into food products like fortified bread, suggesting potential applications in functional foods aimed at combating vitamin A deficiency .

Comparative Analysis

The following table summarizes the biological activities and effects of this compound compared to other carotenoids:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| β-Carotene | Moderate | Low | Moderate |

| Lutein | High | Moderate | Low |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that it is well-absorbed in the gastrointestinal tract and has favorable bioavailability when consumed as part of dietary sources like pumpkin .

属性

IUPAC Name |

(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(43-40)28-39(40,10)42/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIFPRVTIOZTJN-SZYTUFQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(O2)CC3(C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@]23[C@](C[C@@H](O2)CC3(C)C)(C)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315840 | |

| Record name | Cucurbitaxanthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103955-77-7 | |

| Record name | Cucurbitaxanthin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103955-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitaxanthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。